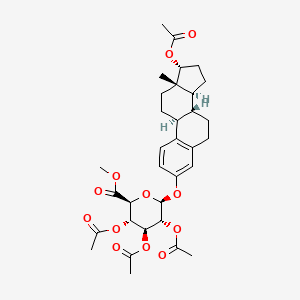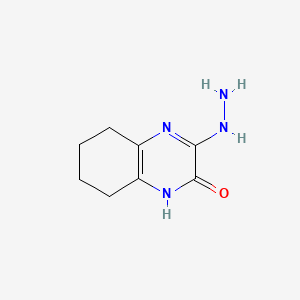
D-グルシトール-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a deuterated form of D-glucitol, commonly known as sorbitol. This compound is primarily used in scientific research as a tracer in metabolic studies due to its deuterium labeling, which allows for the tracking of metabolic pathways and the study of biochemical processes.
科学的研究の応用
D-Glucitol-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the fate of glucose in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
作用機序
Target of Action
D-Glucitol, also known as Sorbitol, primarily targets the enzyme Glucose-6-phosphate isomerase . This enzyme plays a crucial role in the glycolytic pathway, converting glucose-6-phosphate into fructose-6-phosphate .
Mode of Action
The mode of action of D-Glucitol involves its conversion to fructose via the polyol pathway . This conversion is facilitated by the enzyme aldose reductase , which reduces glucose to sorbitol, and sorbitol dehydrogenase , which converts sorbitol to fructose .
Biochemical Pathways
The primary biochemical pathway affected by D-Glucitol is the polyol pathway . This pathway converts glucose to fructose via sorbitol, and it is implicated in multiple diabetic complications . The polyol pathway regulates the glucose-responsive nuclear translocation of Mondo, a Drosophila homologue of ChREBP/MondoA, which directs gene expression for organismal growth and metabolism .
Pharmacokinetics
The related compound, 1,5-anhydro-d-glucitol (1,5-ag), is used as a marker for glycemic variability under mild-to-moderate hyperglycemia
Result of Action
The result of D-Glucitol’s action is the production of fructose from glucose, which can then enter glycolysis or other metabolic pathways . This conversion is part of the body’s response to hyperglycemia and is implicated in diabetic complications .
Action Environment
The action of D-Glucitol can be influenced by various environmental factors. For instance, the activity of the polyol pathway, and thus the action of D-Glucitol, can be affected by glucose levels in the body . High glucose levels can upregulate the polyol pathway, leading to increased conversion of glucose to fructose .
生化学分析
Biochemical Properties
D-Glucitol-d8 plays a significant role in various biochemical reactions. It is involved in the polyol pathway, an evolutionarily conserved system for glucose metabolism . In this pathway, D-Glucitol-d8 is converted to fructose by the enzyme sorbitol dehydrogenase . This reaction is crucial for maintaining energy balance and normal physiological functions in the body .
Cellular Effects
D-Glucitol-d8 influences various cellular processes. It has been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, D-Glucitol-d8 can inhibit the entry of SARS-CoV-2 into host cells, suggesting its potential role in viral infections .
Molecular Mechanism
The molecular mechanism of D-Glucitol-d8 involves its interactions with various biomolecules. For instance, it can bind to the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of S2 subunit 6-HB and affecting the virus-cell membrane fusion process .
Metabolic Pathways
D-Glucitol-d8 is involved in the polyol pathway, a critical metabolic pathway in the human body . This pathway involves the conversion of glucose to fructose, with D-Glucitol-d8 serving as an important intermediate .
Transport and Distribution
It is known that D-Glucitol-d8 can be transported into cells via glucose transporters .
Subcellular Localization
Given its role in the polyol pathway, it is likely to be found in the cytoplasm where this pathway primarily occurs .
準備方法
Synthetic Routes and Reaction Conditions
D-Glucitol-d8 is synthesized through the reduction of glucose using deuterium-labeled reducing agents. The process involves the conversion of the aldehyde group in glucose to a primary alcohol group, resulting in the formation of D-Glucitol-d8. The reaction typically requires a deuterium source such as deuterium gas (D2) or deuterated water (D2O) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of D-Glucitol-d8 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterated reagents and catalysts in a controlled environment ensures the high purity and yield of the final product .
化学反応の分析
Types of Reactions
D-Glucitol-d8 undergoes various chemical reactions, including:
Oxidation: D-Glucitol-d8 can be oxidized to produce D-glucose-d8 or other oxidized derivatives.
Reduction: It can be further reduced to form other deuterated sugar alcohols.
Substitution: The hydroxyl groups in D-Glucitol-d8 can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) or tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
Oxidation: D-glucose-d8, deuterated gluconic acid.
Reduction: Deuterated sugar alcohols.
Substitution: Various deuterated derivatives depending on the substituent used.
類似化合物との比較
Similar Compounds
D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.
D-Mannitol: Another sugar alcohol with similar properties but different stereochemistry.
Xylitol: A sugar alcohol used as a sweetener with different metabolic pathways.
Uniqueness
D-Glucitol-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to track the compound using NMR spectroscopy and other analytical techniques, providing valuable insights into metabolic processes and reaction mechanisms .
特性
CAS番号 |
287962-59-8 |
|---|---|
分子式 |
C6H14O6 |
分子量 |
190.221 |
IUPAC名 |
(2R,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
InChIキー |
FBPFZTCFMRRESA-NHQJSRGRSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
同義語 |
D-Sorbitol-d8; Glucarinev-d8; Esasorb-d8; Cholaxine-d8; Karion-d8; Sionite-d8; Sionon-d8; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


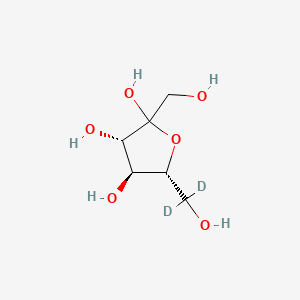
![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)
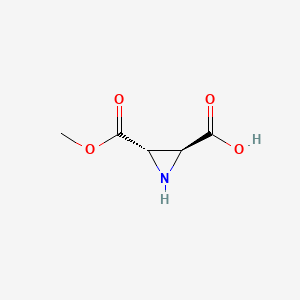
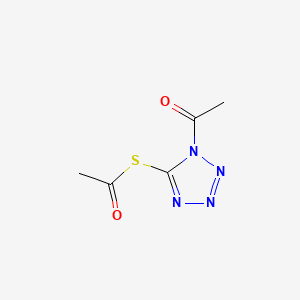

![L-[1-13C]Fucose](/img/structure/B583657.png)
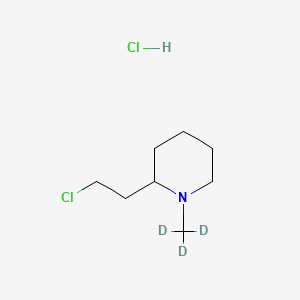
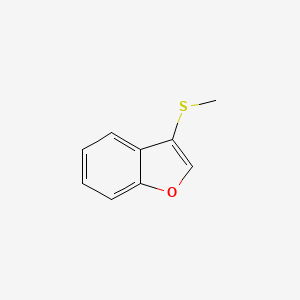
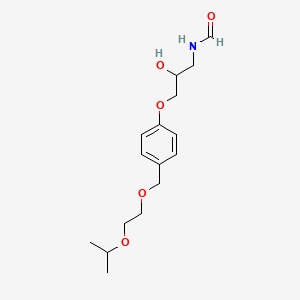
![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)
